2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
Description
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C17H14Br2N2O3 It is characterized by the presence of bromine atoms, a methoxy group, and an acetohydrazide moiety
Properties
Molecular Formula |
C17H16Br2N2O3 |
|---|---|
Molecular Weight |
456.1 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-6-14(18)17(15(19)7-11)24-10-16(22)21-20-9-12-4-3-5-13(8-12)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
BKXQSJQNKBKEOJ-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)OC)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=CC=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dibromo-4-methylphenol and 3-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2,6-dibromo-4-methylphenol with chloroacetic acid to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2,6-dibromo-4-methylphenoxy)acetohydrazide.
Final Product: The final step involves the condensation of 2-(2,6-dibromo-4-methylphenoxy)acetohydrazide with 3-methoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETOHYDRAZIDE: Similar structure but with different bromine substitution pattern.
2,6-DIBROMO-4-METHOXY-PHENYLAMINE: Lacks the acetohydrazide moiety.
2,4-DIBROMO-6-(3-METHOXY-PHENYLIMINO)-METHYL-PHENOL: Contains a different functional group arrangement.
Uniqueness
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and the methoxy group, along with the acetohydrazide moiety, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
